Methyltetrazine-PEG4-SSPy
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Overview
Description
Methyltetrazine-PEG4-SSPy is a polyethylene glycol (PEG)-based PROTAC linker. It is a versatile compound used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and is known for its application in click chemistry. The compound contains a methyltetrazine group, which is highly reactive and can undergo inverse electron demand Diels-Alder reactions with molecules containing trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG4-SSPy is synthesized through a series of chemical reactions involving the incorporation of a methyltetrazine group and a PEG chain. The synthesis typically involves the following steps:
Formation of Methyltetrazine Group: The methyltetrazine group is synthesized through a series of reactions starting from commercially available precursors.
PEGylation: The PEG chain is introduced to enhance the solubility and biocompatibility of the compound.
Linker Formation: The methyltetrazine group is then linked to the PEG chain through a series of coupling reactions
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large-scale reactors are used to carry out the chemical reactions.
Purification: The product is purified using techniques such as chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and reliability of the product
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG4-SSPy undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): This reaction occurs between the methyltetrazine group and strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, forming stable dihydropyridazine linkages
Cleavage Reactions: The disulfide bond in the SSPy group can be cleaved under reducing conditions, making it useful for controlled release applications
Common Reagents and Conditions:
Reagents: Common reagents include trans-cyclooctene, norbornene, and cyclopropene for iEDDA reactions.
Conditions: The reactions typically occur under mild buffer conditions without the need for accessory reagents such as copper catalysts or reducing agents
Major Products: The major products formed from these reactions are stable dihydropyridazine linkages and cleaved disulfide bonds, which can be used for further functionalization or controlled release applications .
Scientific Research Applications
Methyltetrazine-PEG4-SSPy has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for bioconjugation and labeling of biomolecules.
Biology: Employed in the synthesis of PROTACs for targeted protein degradation
Medicine: Utilized in drug delivery systems for controlled release of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
Methyltetrazine-PEG4-SSPy exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine group reacts with strained alkenes to form stable dihydropyridazine linkages.
Disulfide Bond Cleavage: The SSPy group contains a disulfide bond that can be cleaved under reducing conditions, allowing for controlled release of attached molecules.
Molecular Targets and Pathways: The primary molecular targets are strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene. The pathways involved include the formation of dihydropyridazine linkages and cleavage of disulfide bonds .
Comparison with Similar Compounds
Methyltetrazine-PEG4-SSPy is unique due to its combination of a methyltetrazine group and a PEG chain, which provides high reactivity, solubility, and biocompatibility. Similar compounds include:
Methyltetrazine-PEG4-NHS: Another PEG-based PROTAC linker with a different functional group for bioconjugation.
Methyltetrazine-PEG4-Azide: A similar compound used in click chemistry with an azide functional group.
These compounds share similar properties but differ in their functional groups, which provide distinct reactivity and applications .
Properties
Molecular Formula |
C29H39N7O6S2 |
---|---|
Molecular Weight |
645.8 g/mol |
IUPAC Name |
N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-3-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanamide |
InChI |
InChI=1S/C29H39N7O6S2/c1-23-33-35-29(36-34-23)25-7-5-24(6-8-25)22-32-26(37)9-13-39-15-17-41-19-20-42-18-16-40-14-12-30-27(38)10-21-43-44-28-4-2-3-11-31-28/h2-8,11H,9-10,12-22H2,1H3,(H,30,38)(H,32,37) |
InChI Key |
QXFIMEMMJHLDTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCSSC3=CC=CC=N3 |
Origin of Product |
United States |
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